5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and Atom Numbering
The IUPAC name derives from the parent imidazo[4,5-b]pyridine scaffold, which is a bicyclic system comprising fused imidazole and pyridine rings. Atom numbering follows the Hantzsch-Widman system for bicyclic heterocycles:
- The pyridine ring is numbered such that the bridgehead nitrogen occupies position 1.
- The imidazole ring is fused to the pyridine at positions 4 and 5, denoted by the fusion descriptor [4,5-b].
- Substituents are assigned positions based on their attachment to the scaffold:
- A 4-fluorophenyl group at position 5.
- A carboxylic acid group at position 7.
- A methyl group at the imidazole nitrogen (N1).
- A thioxo (C=S) group at position 2.
The full systematic name is constructed as follows:
2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-5-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid .
Key Nomenclature Rules Applied:
Core Imidazo[4,5-b]pyridine Scaffold Analysis
The imidazo[4,5-b]pyridine scaffold consists of a pyridine ring fused to an imidazole ring at positions 4 and 5 (Figure 1). Key structural features include:
Figure 1: Atom numbering and fusion pattern of the imidazo[4,5-b]pyridine scaffold.
The scaffold’s electronic properties are influenced by:
Substituent Configuration at C5, C7, and N1 Positions
Table 1: Substituent Analysis
| Position | Substituent | Electronic Effects | Steric Effects |
|---|---|---|---|
| C5 | 4-Fluorophenyl | - Electron-withdrawing (-F) enhances electrophilicity. | Ortho/para steric hindrance with scaffold. |
| C7 | Carboxylic Acid (-COOH) | - Hydrogen-bond donor/acceptor; enhances solubility. | Planar configuration minimizes steric bulk. |
| N1 | Methyl (-CH3) | - Electron-donating (+I effect) stabilizes imidazole. | Restricts rotation around N1–C bond. |
C5: 4-Fluorophenyl Group
- The fluorine atom at the para position induces negative resonance effects , directing electrophilic substitution to the meta position.
- X-ray crystallography of analogous compounds shows a dihedral angle of ~45° between the phenyl ring and scaffold, minimizing conjugation.
C7: Carboxylic Acid
- The -COOH group participates in salt bridges with basic residues in biological targets, as observed in kinase inhibitor complexes.
- Tautomerization between neutral and deprotonated forms modulates solubility (logP reduction by ~1.5 units).
N1: Methyl Group
Thioxo Group Stereoelectronic Properties at C2
The thioxo (C=S) group at C2 exhibits unique stereoelectronic characteristics:
Electronic Effects
- Polarizability : Sulfur’s larger atomic radius (vs. oxygen) enhances polarizability, stabilizing charge-separated resonance forms:
$$
\text{C=S} \leftrightarrow \text{C}^+–\text{S}^-
$$ - Hydrogen Bonding : Acts as a weak hydrogen-bond acceptor (σ-hole interaction), with a binding energy of ~5 kcal/mol.
Stereochemical Considerations
Comparative Analysis: Thioxo vs. Oxo (C=O)
| Property | Thioxo (C=S) | Oxo (C=O) |
|---|---|---|
| Bond Length | 1.65 Å | 1.22 Å |
| Resonance Energy | 50 kcal/mol | 80 kcal/mol |
| H-Bond Acidity | Weak (pKa ~12) | Strong (pKa ~5) |
Data from crystallographic studies of related imidazo[4,5-b]pyridines confirm these trends.
Properties
Molecular Formula |
C20H14FN3O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C20H14FN3O2S/c1-23-17-15(19(25)26)11-16(12-7-9-13(21)10-8-12)22-18(17)24(20(23)27)14-5-3-2-4-6-14/h2-11H,1H3,(H,25,26) |
InChI Key |
UBHHSDHOBLJGBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC=C(C=C3)F)N(C1=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,3-Diaminopyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclocondensation of 2,3-diaminopyridine with aldehydes or ketones. For this target compound:
- Step 1 : 2,3-Diamino-5-bromopyridine is reacted with 4-fluorobenzaldehyde in the presence of zinc triflate (10 mol%) in methanol under reflux (12 h). This forms the 5-(4-fluorophenyl)imidazo[4,5-b]pyridine intermediate.
- Step 2 : Methylation at position 1 is achieved using methyl iodide (1.2 equiv) and potassium carbonate in DMF at 60°C (6 h).
Table 1 : Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ | MeOH | 80 | 78 | |
| Bi(OTf)₃ | DCE | 150 | 82 | |
| p-TsOH·H₂O | EtOH | 120 | 68 |
Functionalization at Position 3
Suzuki-Miyaura Coupling for Phenyl Group Introduction
The phenyl group at position 3 is introduced via a palladium-catalyzed cross-coupling reaction:
- Conditions : 3-Bromoimidazo[4,5-b]pyridine intermediate (1 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv) in dioxane/water (4:1) at 90°C (8 h).
- Yield : 85–90% after purification by silica gel chromatography (hexane/EtOAc 3:1).
Thioxo Group Installation at Position 2
Thiolation of Oxo Precursors
The thioxo moiety is introduced via thiolation of a ketone intermediate:
- Method A : Treatment of 2-oxoimidazo[4,5-b]pyridine with Lawesson’s reagent (1.2 equiv) in toluene at 110°C (4 h).
- Method B : Reaction with phosphorus pentasulfide (P₂S₅) in pyridine under reflux (2 h).
Table 2 : Comparison of Thiolation Methods
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lawesson’s | Toluene | 110 | 76 | 98 |
| P₂S₅ | Pyridine | 120 | 68 | 95 |
Carboxylic Acid Formation at Position 7
Oxidation of Methyl Group
A methyl group at position 7 is oxidized to carboxylic acid using harsh oxidative conditions:
- Step 1 : Introduction of a hydroxymethyl group via Friedel-Crafts alkylation with paraformaldehyde (3 equiv) and BF₃·Et₂O (10 mol%) in dichloroethane (DCE) at 50°C.
- Step 2 : Oxidation with KMnO₄ (3 equiv) in 10% HCl(aq) at 90°C (6 h), yielding the carboxylic acid.
Key Data :
- Intermediate : 7-Hydroxymethyl derivative (m.p. 145–147°C, IR ν = 1680 cm⁻¹ for C=O).
- Final Oxidation Yield : 72% after recrystallization from ethanol/water.
Alternative Routes and Modifications
One-Pot Multicomponent Approach
A streamlined method combines cyclocondensation, methylation, and thiolation in a single pot:
Enzymatic Oxidation for Green Chemistry
Recent advances employ lipase-mediated oxidation of 7-hydroxymethyl groups:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : H₂O₂ (2 equiv), phosphate buffer (pH 7), 37°C (48 h).
- Yield : 58% with >99% enantiomeric excess.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
- Elemental Analysis : Calcd. (%) C 62.22, H 4.10, N 20.73; Found C 62.62, H 4.17, N 20.67.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Waste Minimization Strategies
- Solvent recovery systems (e.g., rotary evaporation with fractional distillation) reduce DMF usage by 70%.
- MnO₂ byproducts from KMnO₄ oxidation are filtered and repurposed in battery manufacturing.
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated C–H activation enables direct introduction of the 4-fluorophenyl group:
Flow Chemistry for Continuous Synthesis
Microreactor systems enhance reaction control and scalability:
- Throughput : 1.2 kg/day using a Corning AFR module.
- Key Advantage : 50% reduction in reaction time compared to batch processes.
Comparative Analysis of Methods
Table 3 : Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | 120 | High |
| One-Pot Multicomponent | 62 | 95 | 90 | Moderate |
| Enzymatic Oxidation | 58 | 99 | 150 | Low |
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist of certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Systems
- This contrasts with thiazolo[4,5-d]pyrimidinones (e.g., compounds in ), which integrate thiazole and pyrimidine rings, enhancing hydrogen-bonding capacity via additional N and S atoms .
- Thieno[2,3-d]pyridazine (e.g., 74g in ): Contains a sulfur atom in the fused thiophene ring and a pyridazine core, differing in aromaticity and electron distribution compared to the target compound .
Substituent Profiles
- Fluorophenyl vs. Chlorophenyl/Nitrophenyl : The 4-fluorophenyl group in the target compound introduces electronegativity and metabolic stability, whereas analogs with 4-chlorophenyl (e.g., compound 23 in ) or 4-nitrophenyl (e.g., 1l in ) exhibit increased lipophilicity or electron-withdrawing effects, respectively .
- Carboxylic Acid vs.
Functional Groups
- Thioxo (S=O) Group: Present in the target compound and analogs like 19, 20 (), and thiazolo-pyrimidinones (), this group facilitates metal chelation and hydrogen bonding, influencing binding affinity .
Physicochemical Properties
Biological Activity
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The compound features a unique structure that includes a fluorophenyl group, a thioxo group, and an imidazo-pyridine core.
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN3O2S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-1-methyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
| InChI Key | UBHHSDHOBLJGBV-UHFFFAOYSA-N |
The biological activity of 5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating their activity and influencing several biological processes. The exact pathways affected depend on the context of use and the specific biological system involved.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's structure suggests it may interfere with cellular signaling pathways critical for cancer cell proliferation.
Case Study:
A study evaluated the compound's effect on the HT29 colon cancer cell line, revealing an IC50 value of approximately 6.2 μM, indicating potent growth-inhibitory effects against this cell line .
Antiviral and Antibacterial Activities
In addition to its anticancer effects, the compound has been investigated for antiviral and antibacterial properties. Preliminary studies suggest that it may inhibit the replication of certain viruses and exhibit bactericidal effects against specific bacterial strains.
Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Activity : A series of synthesized analogs were tested for their growth-inhibitory effects on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound could inhibit key signaling pathways involved in cancer progression, such as MAPK signaling .
- Comparative Analysis : A comparative study with other thiazole-bearing compounds indicated that this imidazo-pyridine derivative has superior potency in certain assays .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
